molecular formula C6H6Br2N2 B13114985 2-(Dibromomethyl)-5-methylpyrazine

2-(Dibromomethyl)-5-methylpyrazine

Cat. No.: B13114985
M. Wt: 265.93 g/mol
InChI Key: PMXDTXDULGYTGD-UHFFFAOYSA-N
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Description

2-(Dibromomethyl)-5-methylpyrazine is an organic compound characterized by the presence of two bromine atoms attached to a methyl group on a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)-5-methylpyrazine typically involves the bromination of 5-methylpyrazine. One common method is the reaction of 5-methylpyrazine with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Dibromomethyl)-5-methylpyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 5-methylpyrazine derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of pyrazine derivatives with higher oxidation states.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrazine derivatives with different functional groups, while reduction reactions typically produce less brominated or fully dehalogenated pyrazine compounds.

Scientific Research Applications

2-(Dibromomethyl)-5-methylpyrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Dibromomethyl)-5-methylpyrazine exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting or modifying their activity.

Molecular Targets and Pathways:

    Enzymatic Interactions: The compound can bind to active sites of enzymes, affecting their catalytic activity.

    Cellular Pathways: It may influence cellular pathways by modifying the activity of key proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

2-(Dibromomethyl)-5-methylpyrazine can be compared with other brominated pyrazine derivatives:

    2-(Bromomethyl)-5-methylpyrazine: This compound has only one bromine atom, making it less reactive in substitution reactions.

    2,5-Dibromopyrazine: Lacks the methyl group, which can influence its reactivity and applications.

    2-(Dibromomethyl)-pyrazine: Similar structure but without the methyl group, affecting its physical and chemical properties.

Uniqueness: The presence of both bromine atoms and a methyl group in this compound provides a unique combination of reactivity and stability, making it a versatile intermediate in organic synthesis.

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

2-(dibromomethyl)-5-methylpyrazine

InChI

InChI=1S/C6H6Br2N2/c1-4-2-10-5(3-9-4)6(7)8/h2-3,6H,1H3

InChI Key

PMXDTXDULGYTGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(Br)Br

Origin of Product

United States

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